molecular formula C9H10N6 B3066710 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone CAS No. 86958-19-2

6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone

Cat. No.: B3066710
CAS No.: 86958-19-2
M. Wt: 202.22 g/mol
InChI Key: HNLGDOQICUASJG-UHFFFAOYSA-N
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Description

6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone typically involves the reaction of 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one+Hydrazine hydrate6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone\text{6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one+Hydrazine hydrate→6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety into amines.

    Substitution: The amino and phenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield triazine oxides.
  • Reduction may produce amines.
  • Substitution reactions can lead to various substituted triazine derivatives.

Scientific Research Applications

6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-thione: Similar structure but with a thione group instead of a hydrazone.

    6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one: Lacks the hydrazone moiety.

    3-Phenyl-1,2,4-Triazine: Simplified structure without the amino and hydrazone groups.

Uniqueness

6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone is unique due to the presence of both the amino and hydrazone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-hydrazinyl-3-phenyl-1,2,4-triazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c10-7-9(13-11)12-8(15-14-7)6-4-2-1-3-5-6/h1-5H,11H2,(H2,10,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGDOQICUASJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=N2)N)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511527
Record name 5-Hydrazinyl-3-phenyl-1,2,4-triazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86958-19-2
Record name 5-Hydrazinyl-3-phenyl-1,2,4-triazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone
Reactant of Route 2
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone
Reactant of Route 3
Reactant of Route 3
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone
Reactant of Route 4
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone
Reactant of Route 5
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone
Reactant of Route 6
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone

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